

An In-depth Technical Guide to 2,2-dimethyl-gamma-butyrolactone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *alpha,alpha-Dimethyl-gamma-butyrolactone*

Cat. No.: *B1220169*

[Get Quote](#)

This technical guide provides a comprehensive overview of the core characteristics of 2,2-dimethyl-gamma-butyrolactone, also known as 3,3-dimethyloxolan-2-one. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on its properties, synthesis, and reactivity.

Core Characteristics and Physical Properties

2,2-dimethyl-gamma-butyrolactone is a heterocyclic organic compound and a derivative of gamma-butyrolactone (GBL). The introduction of two methyl groups at the alpha-position (C2) significantly influences its physical and chemical properties compared to the parent GBL.

Table 1: Physical and Chemical Properties of 2,2-dimethyl-gamma-butyrolactone

Property	Value	Source/Notes
IUPAC Name	3,3-dimethyloxolan-2-one	
Synonyms	α,α -dimethyl- γ -butyrolactone	
CAS Number	3709-08-8	
Molecular Formula	C ₆ H ₁₀ O ₂	[1]
Molecular Weight	114.14 g/mol	[1]
Appearance	Colorless liquid (predicted)	Inferred from related compounds
Boiling Point	194 °C at 27 mmHg	[2]
Melting Point	6 °C	[2]
Density	0.995 g/cm ³	[2]

Synthesis Methodologies

The synthesis of 2,2-dimethyl- γ -butyrolactone can be approached through several established organic chemistry reactions. While specific, detailed protocols for this exact molecule are not readily available in the searched literature, the following methodologies for substituted γ -butyrolactones can be adapted.

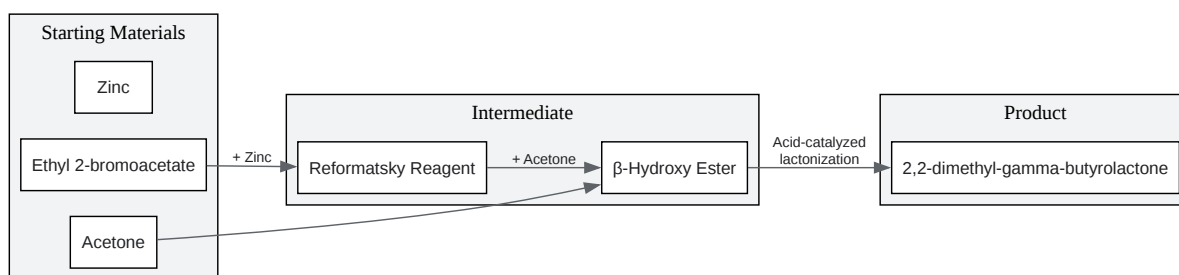
Reformatsky Reaction

The Reformatsky reaction is a classic method for the synthesis of β -hydroxy esters, which can subsequently undergo lactonization to form γ -butyrolactones. To synthesize the 2,2-dimethyl derivative, acetone would serve as the ketone, and an ester of a 2-bromo- or 2-iodoacetic acid would be used.

Experimental Protocol (Adapted):

- **Activation of Zinc:** In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add zinc dust. Activate the zinc by stirring with a small amount of iodine in anhydrous diethyl ether until the color of iodine disappears.

- **Formation of the Reformatsky Reagent:** To the activated zinc suspension, add a solution of ethyl 2-bromoacetate in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle warming, and the mixture is then refluxed until most of the zinc is consumed.
- **Reaction with Acetone:** Cool the freshly prepared Reformatsky reagent to 0 °C. Add a solution of anhydrous acetone in diethyl ether dropwise.
- **Work-up and Lactonization:** After the addition is complete, stir the reaction mixture at room temperature for several hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Separate the ethereal layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting β -hydroxy ester can be purified or directly subjected to acid-catalyzed lactonization (e.g., by heating with a catalytic amount of *p*-toluenesulfonic acid in a suitable solvent) to yield 2,2-dimethyl- γ -butyrolactone.
- **Purification:** Purify the final product by vacuum distillation.



[Click to download full resolution via product page](#)

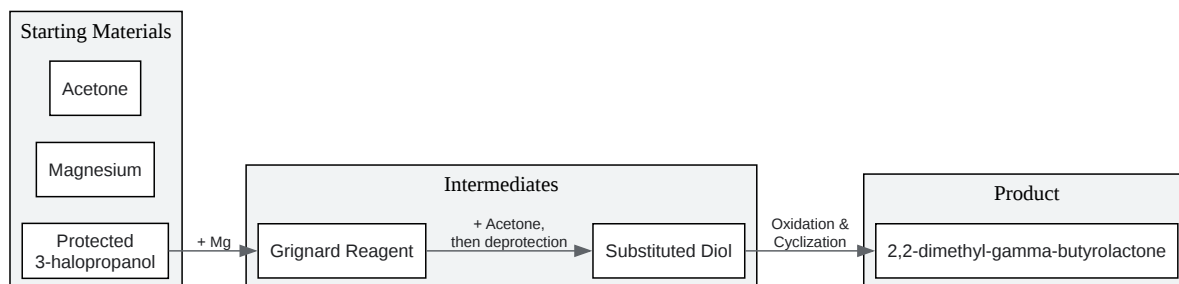
Diagram 1: Synthesis of 2,2-dimethyl- γ -butyrolactone via the Reformatsky reaction.

Grignard Reaction

An alternative approach involves the use of a Grignard reagent. A plausible route would be the reaction of a Grignard reagent derived from a protected 3-halopropanol with acetone, followed by deprotection and cyclization. A more direct, though potentially lower-yielding, approach could involve the reaction of a suitable Grignard reagent with ethylene oxide, followed by oxidation and cyclization.

Experimental Protocol (Adapted):

- **Preparation of Grignard Reagent:** In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 3-bromo-1-propanol (protected as a tetrahydropyranyl ether) in anhydrous diethyl ether dropwise to the magnesium turnings. Reflux the mixture until the magnesium is consumed.
- **Reaction with Acetone:** Cool the Grignard reagent to 0 °C and add a solution of anhydrous acetone in diethyl ether dropwise.
- **Work-up and Deprotection:** After the reaction is complete, quench with saturated aqueous ammonium chloride. Extract the product with diethyl ether, dry the organic layer, and concentrate. Deprotect the hydroxyl group using acidic conditions.
- **Cyclization:** The resulting diol can be cyclized to the lactone via oxidation (e.g., using Jones reagent), which will oxidize the primary alcohol to a carboxylic acid, followed by spontaneous or acid-catalyzed lactonization.
- **Purification:** Purify the final product by vacuum distillation.



[Click to download full resolution via product page](#)

Diagram 2: Synthesis of 2,2-dimethyl-gamma-butyrolactone via a Grignard reaction.

Spectroscopic Data (Predicted)

Specific spectroscopic data for 2,2-dimethyl-gamma-butyrolactone is not available in the searched literature. However, based on the known spectra of related compounds and general principles of spectroscopy, the following characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for 2,2-dimethyl-gamma-butyrolactone

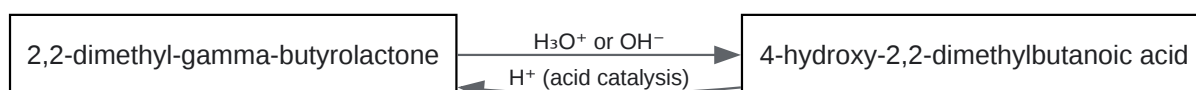
Technique	Predicted Peaks/Signals
^1H NMR	- Singlet at ~1.2 ppm (6H, two CH_3 groups)- Triplet at ~2.0 ppm (2H, $-\text{CH}_2-$)- Triplet at ~4.2 ppm (2H, $-\text{O}-\text{CH}_2-$)
^{13}C NMR	- Signal for the two CH_3 carbons- Signal for the quaternary carbon (C2)- Signal for the CH_2 carbon (C3)- Signal for the $-\text{O}-\text{CH}_2$ carbon (C4)- Signal for the carbonyl carbon ($\text{C}=\text{O}$)
IR Spectroscopy	- Strong absorption band around 1770 cm^{-1} ($\text{C}=\text{O}$ stretch of a five-membered lactone)- C-O stretching bands in the $1200\text{-}1000\text{ cm}^{-1}$ region- C-H stretching bands around $2950\text{-}2850\text{ cm}^{-1}$
Mass Spectrometry	- Molecular ion peak (M^+) at $m/z = 114$ - Fragmentation pattern may involve loss of CO_2 , C_2H_4 , and CH_3 radicals.

Chemical Reactivity

The chemical reactivity of 2,2-dimethyl- γ -butyrolactone is expected to be similar to that of other γ -butyrolactones, with some modifications due to the presence of the gem-dimethyl group.

Hydrolysis

Like its parent compound, 2,2-dimethyl- γ -butyrolactone is susceptible to hydrolysis under both acidic and basic conditions to yield 4-hydroxy-2,2-dimethylbutanoic acid. The reaction is reversible, and the equilibrium position is dependent on the pH of the solution. Basic hydrolysis is generally irreversible due to the formation of the carboxylate salt. The gem-dimethyl group at the α -position may sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing the rate of hydrolysis compared to unsubstituted GBL.



[Click to download full resolution via product page](#)

Diagram 3: Hydrolysis of 2,2-dimethyl-gamma-butyrolactone.

Ring-Opening Polymerization

Gamma-butyrolactones can undergo ring-opening polymerization (ROP) to form polyesters. However, the five-membered ring of γ -butyrolactone is less strained than that of larger lactones (e.g., ϵ -caprolactone), making its polymerization thermodynamically less favorable. The presence of the gem-dimethyl group in 2,2-dimethyl-gamma-butyrolactone is likely to further decrease its polymerizability due to increased steric hindrance. Polymerization, if achievable, would likely require specific catalysts and conditions.

Biological Activity and Signaling Pathways

There is no specific information in the searched literature regarding the biological activity or associated signaling pathways of 2,2-dimethyl-gamma-butyrolactone. The parent compound, γ -butyrolactone (GBL), is known to be a prodrug for γ -hydroxybutyric acid (GHB), a neurotransmitter and a psychoactive drug. It is plausible that 2,2-dimethyl-gamma-butyrolactone could also be hydrolyzed in vivo to its corresponding hydroxy acid, but its pharmacological activity would depend on the interaction of this metabolite with biological targets, which has not been documented. Further research would be required to elucidate any potential biological effects.

Conclusion

2,2-dimethyl-gamma-butyrolactone is a derivative of γ -butyrolactone with distinct physical properties conferred by the gem-dimethyl substitution. Its synthesis can be achieved through established methods such as the Reformatsky and Grignard reactions. While specific experimental and biological data are limited, its chemical behavior can be largely predicted from the known reactivity of γ -lactones. This guide provides a foundational understanding for researchers interested in the synthesis and potential applications of this and related substituted lactones. Further empirical studies are necessary to fully characterize its spectroscopic properties, reactivity, and biological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diastereoselective synthesis of pentasubstituted gamma-butyrolactones from silyl glyoxylates and ketones through a double Reformatsky reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,2-dimethyl-gamma-butyrolactone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1220169#basic-characteristics-of-2-2-dimethyl-gamma-butyrolactone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com